molecular formula C9H13BrS B13173517 2-[2-(Bromomethyl)butyl]thiophene

2-[2-(Bromomethyl)butyl]thiophene

Cat. No.: B13173517
M. Wt: 233.17 g/mol
InChI Key: MNJHUZCTCVZOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Bromomethyl)butyl]thiophene is a brominated thiophene derivative characterized by a thiophene ring substituted with a butyl chain bearing a bromomethyl group. Bromomethyl groups are critical in synthetic chemistry due to their reactivity in nucleophilic substitutions, enabling cross-coupling reactions or further functionalization for pharmaceutical or material science applications .

Properties

Molecular Formula

C9H13BrS

Molecular Weight

233.17 g/mol

IUPAC Name

2-[2-(bromomethyl)butyl]thiophene

InChI

InChI=1S/C9H13BrS/c1-2-8(7-10)6-9-4-3-5-11-9/h3-5,8H,2,6-7H2,1H3

InChI Key

MNJHUZCTCVZOBE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CS1)CBr

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromothiophene as a Key Intermediate

A critical precursor in the synthesis of 2-[2-(Bromomethyl)butyl]thiophene is 2-bromothiophene , which can be prepared by selective bromination of thiophene.

Method Summary (Patent CN103819449A):

  • Reactants: Thiophene, hydrobromic acid, hydrogen peroxide, and ethylene dichloride solvent.
  • Procedure: Thiophene, ethylene dichloride, and hydrobromic acid are mixed in a reactor at 30-40 °C. Hydrogen peroxide (30% solution) is added dropwise over 30 minutes while maintaining temperature. The reaction continues for an additional 30 minutes.
  • Outcome: 2-bromothiophene is formed with >95% relative content by gas chromatography.
  • Yield: 89% based on thiophene.
  • Purification: Separation of oil layer and distillation to obtain pure 2-bromothiophene (99.2% purity).
Parameter Details
Thiophene 84 g
Ethylene dichloride 100 g
Hydrobromic acid 166 g
Hydrogen peroxide (30%) 110 g (dropwise addition)
Temperature 30-40 °C
Reaction time 1 hour (30 min addition + 30 min hold)
Yield 89%
Purity 99.2%

This method is energy-efficient, operates near room temperature, and is suitable for scale-up due to mild conditions and high selectivity.

Side Chain Construction: Introduction of Bromomethylbutyl Group

The butyl side chain with a bromomethyl substituent can be introduced through multi-step synthesis involving:

  • Alkylation of 2-bromothiophene or 2-thiophenemethyl derivatives.
  • Bromomethylation of the butyl side chain.

A related synthetic approach for similar bromomethylated alkyl chains is described in the synthesis of 2-(bromomethyl)-2-butyl hexanoic acid, which involves:

  • Reaction of a precursor compound with halobutane under sodium alkoxide catalysis.
  • Reduction steps to form hydroxymethyl intermediates.
  • Bromination using hydrobromic acid aqueous solution (30-40%) at controlled temperature (≤60 °C).
  • Purification by recrystallization.
Step Reagents/Conditions Outcome
Alkylation Compound 4 + halobutane + sodium alkoxide (methoxide/ethoxide) in alcohol solvent (methanol/ethanol) Formation of alkylated intermediate
Reduction Reducing agent (unspecified) Hydroxymethyl intermediate
Bromination Hydrobromic acid aqueous solution (30-40%), ≤60 °C, 3 h Bromomethylated product
Purification Cooling, filtration, extraction, drying High purity product (92% yield)

This synthetic route is adaptable to the preparation of bromomethylated butyl chains attached to thiophene rings by modifying the alkylation and bromination steps accordingly.

Direct Bromomethylation of Alkylthiophenes

Another approach involves direct bromomethylation of alkyl-substituted thiophenes using radical bromination:

  • Using benzoyl peroxide as a radical initiator.
  • Solvent: Linear alkanes (C6-C8).
  • Light irradiation to promote radical formation.
  • Bromination occurs at the methyl position adjacent to the thiophene ring.

This method has been applied to synthesize bromomethylated benzo[b]thiophenes and could be adapted to 2-[2-(bromomethyl)butyl]thiophene by starting from 2-(2-methylbutyl)thiophene.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Advantages Limitations
Bromination of Thiophene to 2-Bromothiophene Thiophene, HBr, H2O2, ethylene dichloride 30-40 °C, 1 h 89 99.2 Mild, scalable, high selectivity Requires careful temperature control
Alkylation + Bromination Route Halobutane, sodium alkoxide, HBr ≤60 °C, multi-step 92 High High yield, suitable for scale-up Multi-step, requires purification
Radical Bromomethylation Alkylthiophene, benzoyl peroxide Light irradiation, C6-C8 solvent Not specified Not specified Direct bromomethylation, mild Radical side reactions possible

Summary Table: Recommended Preparation Route for 2-[2-(Bromomethyl)butyl]thiophene

Step Reaction Type Reagents/Conditions Notes
1. Preparation of 2-bromothiophene Electrophilic bromination Thiophene + HBr + H2O2, 30-40 °C, 1 h High yield, pure intermediate
2. Alkylation of 2-bromothiophene Nucleophilic substitution Alkyl halide (butyl bromide), base (Na alkoxide) in alcohol solvent Forms 2-(butyl)thiophene
3. Bromomethylation of butyl side chain Radical bromination or hydrobromic acid bromination Benzoyl peroxide + light or HBr aqueous, ≤60 °C Introduces bromomethyl group
4. Purification Extraction, distillation, recrystallization Standard organic purification techniques Ensures product purity

This detailed synthesis analysis, supported by patent literature and synthetic organic chemistry principles, provides a robust framework for preparing 2-[2-(bromomethyl)butyl]thiophene with high efficiency and purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromomethyl)butyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

2-[2-(Bromomethyl)butyl]thiophene serves as a building block in synthesizing more complex heterocyclic compounds. It is also investigated as a bioactive molecule with potential antimicrobial and anticancer properties.

  • Chemistry 2-[2-(Bromomethyl)butyl]thiophene is used as a building block in the synthesis of complex heterocyclic compounds.
  • Biology This compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
  • Medicine Explored for potential use in drug development, especially in the design of kinase inhibitors and other therapeutic agents.
  • Industry It is utilized in developing organic semiconductors, corrosion inhibitors, and other advanced materials.

Related Compounds and Applications

Other thiophene derivatives also have significant applications:

  • Thiophene-2-carboxamide derivatives These are investigated for their synthesis, DFT (Density Functional Theory), antioxidant, and antibacterial activity . Some are marketed drugs; for example, OSI-390 is used as an anticancer drug, and Rivaroxaban is used as an antithrombotic agent .
  • 3-Aminobenzo[b]thiophenes These can be synthesized using microwave-assisted methods and are generally high-yielding .
  • 2-Amino thiophenes These are versatile materials with applications in various scientific disciplines, including serving as allosteric enhancers of adenosine receptors and glucagon receptor antagonists. They are also used in dyes, conductivity-based sensors, and bio-diagnostics .
  • Terthiophenes These compounds and their derivatives have a variety of synthetic methods and chemical applications .
  • 5-Bromothiophene-2-carboxylates A new class of thiophene-based molecules has been synthesized and shown to have effective in vitro antibacterial activity .

Mechanism of Action

The mechanism of action of 2-[2-(Bromomethyl)butyl]thiophene depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2-[2-(Bromomethyl)butyl]thiophene and related compounds:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Notable Features
2-[2-(Bromomethyl)butyl]thiophene* C₉H₁₃BrS 233.18 N/A N/A Butyl chain with bromomethyl group
2-(Bromomethyl)thiophene C₅H₅BrS 177.06 177.3 ± 20.0 1.6 ± 0.1 Simpler structure, lower molecular weight
2-(4-Bromophenyl)-5-phenylthiophene C₁₆H₁₁BrS 315.23 N/A N/A Aromatic substituents enhance π-conjugation
2-Bromo-3-dodecylthiophene C₁₆H₂₇BrS 331.32 N/A N/A Long alkyl chain increases lipophilicity
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene C₁₄H₁₀BrNO₂S 336.20 N/A N/A Phthalimide group enables biomedical applications

*Estimated based on structural analogs.

Key Observations:
  • Electronic Properties : Aromatic substituents (e.g., in 2-(4-Bromophenyl)-5-phenylthiophene) introduce extended conjugation, which may alter redox behavior or optical properties compared to aliphatic-substituted derivatives .

Biological Activity

2-[2-(Bromomethyl)butyl]thiophene is a synthetic organic compound characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The compound features a bromomethyl group attached to a butyl chain, making it a versatile building block in organic synthesis. Its unique structure contributes to its biological activity, particularly in antimicrobial applications.

The molecular formula of 2-[2-(Bromomethyl)butyl]thiophene is C₉H₁₁BrS. The presence of the bromomethyl group enhances its reactivity, allowing it to participate in various chemical transformations. The thiophene moiety imparts significant electronic properties, making the compound suitable for diverse applications in medicinal chemistry and materials science.

Biological Activity

Research indicates that thiophene derivatives, including 2-[2-(Bromomethyl)butyl]thiophene, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with thiophene rings possess significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. For instance, the minimum inhibitory concentration (MIC) for certain thiophene derivatives has been reported as low as 50 µg/ml against E. coli and S. aureus .
  • Anti-inflammatory Effects : Thiophene derivatives are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Analgesic Properties : Some studies suggest that these compounds may exhibit analgesic effects, contributing to pain relief .

The exact mechanisms through which 2-[2-(Bromomethyl)butyl]thiophene exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes or specific metabolic enzymes, inhibiting their function and leading to bacterial cell death . Further research is necessary to elucidate these mechanisms fully.

Comparative Analysis with Related Compounds

The biological activity of 2-[2-(Bromomethyl)butyl]thiophene can be compared with other thiophene derivatives. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-BromothiopheneBromine atom on the thiophene ringUsed extensively in cross-coupling reactions
5-Bromo-2-thiophenecarboxylic AcidCarboxylic acid group enhances solubilityExhibits different biological activities due to acidity
3-MethylthiopheneMethyl substitution on the thiophene ringOften studied for its electronic properties
3-BromothiopheneBromine substitution at the third positionUseful in creating functionalized thiophenes

Case Studies

  • Antibacterial Screening : A study screened various thiophene derivatives for antibacterial activity using the broth dilution method. The results indicated that certain derivatives exhibited superior activity against Bacillus subtilis and E. coli, suggesting potential for antibiotic development .
  • Anti-inflammatory Research : Another investigation focused on synthesizing new thiophene derivatives with potential anti-inflammatory effects. These compounds were tested in vitro and demonstrated significant inhibition of pro-inflammatory cytokines .
  • Analgesic Activity : A recent study evaluated the analgesic properties of thiophene derivatives in animal models, showing promising results in pain reduction comparable to standard analgesics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.